Atic-IN-1 is a small molecule inhibitor targeting the bifunctional enzyme aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase, commonly referred to as ATIC. This enzyme plays a crucial role in the de novo purine biosynthesis pathway, catalyzing the final two steps that lead to the production of inosine monophosphate. The significance of inhibiting ATIC lies in its potential application in cancer treatment, particularly due to the reliance of rapidly dividing cells on purine synthesis for nucleotide production .
Atic-IN-1 is classified as a small molecule inhibitor and is derived from various synthetic pathways aimed at disrupting the homodimerization of ATIC, which is essential for its enzymatic activity. The compound has been investigated for its potential therapeutic applications in oncology, particularly as an antineoplastic agent .
The synthesis of Atic-IN-1 involves several methodologies that focus on optimizing yield and purity. One notable approach includes the use of size exclusion chromatography to monitor the homodimerization state of ATIC, which is critical for evaluating the effectiveness of inhibitors like Atic-IN-1. This method allows researchers to determine the molecular mass changes associated with ATIC's dimerization, thus providing insights into how Atic-IN-1 disrupts this process .
In synthetic studies, various reaction conditions have been optimized using design of experiments (DoE) methodologies to enhance product yield and selectivity. The synthesis often requires careful selection of solvents and reactants to achieve efficient conversion rates while minimizing by-products .
Atic-IN-1's molecular structure is characterized by its ability to interact with specific sites on the ATIC enzyme, particularly at the interface of its dimeric form. This interaction is crucial for inhibiting its enzymatic function. Although detailed crystallographic data specific to Atic-IN-1 may not be extensively documented, studies on related compounds provide insights into potential binding modes and interactions within the active sites of ATIC .
Atic-IN-1 primarily acts by inhibiting the AICAR transformylase activity of ATIC. The inhibition mechanism involves binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can be quantitatively assessed using kinetic studies that measure changes in enzyme activity in the presence of varying concentrations of Atic-IN-1 .
The inhibition constant (Ki) values for various analogs indicate a range of potencies, with some compounds demonstrating significant inhibition at low micromolar concentrations. For instance, certain derivatives have shown Ki values around 17 μM, indicating their potential as effective inhibitors .
The mechanism by which Atic-IN-1 exerts its effects involves disrupting the homodimerization necessary for ATIC's AICAR transformylase activity. By preventing this dimerization, Atic-IN-1 effectively reduces the enzyme's ability to catalyze the conversion of aminoimidazole carboxamide ribonucleotide into inosine monophosphate. This disruption leads to decreased purine nucleotide synthesis, which can inhibit the proliferation of cancer cells that rely heavily on this pathway .
The physical and chemical properties of Atic-IN-1 are critical for understanding its behavior in biological systems:
Atic-IN-1 has promising applications in scientific research, particularly in cancer biology. Its role as an inhibitor of ATIC positions it as a candidate for further development in cancer therapeutics aimed at targeting metabolic pathways critical for tumor growth and survival.
Additionally, research into Atic-IN-1 may extend beyond oncology into areas such as metabolic disorders where purine metabolism plays a significant role . The ongoing exploration of its pharmacological properties could lead to novel therapeutic strategies against diseases characterized by dysregulated cell proliferation.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0